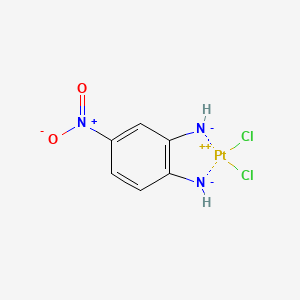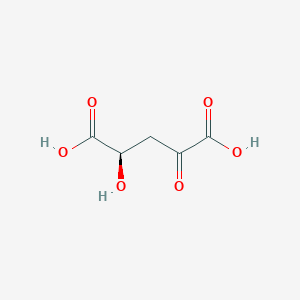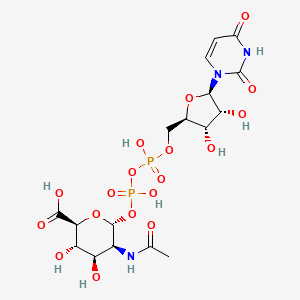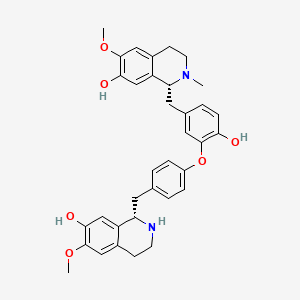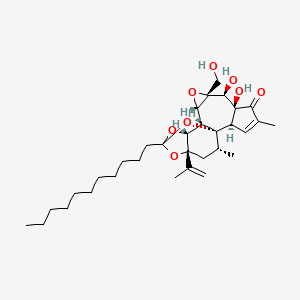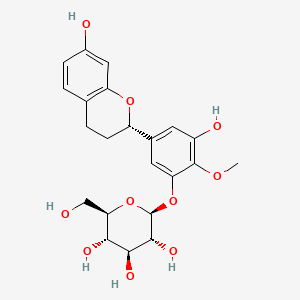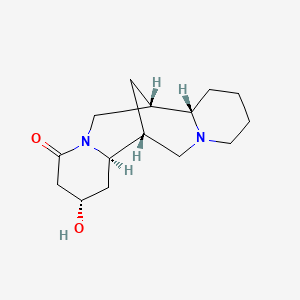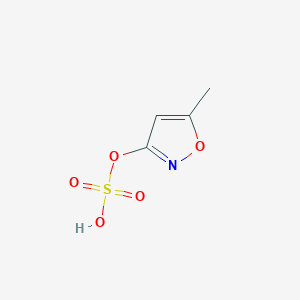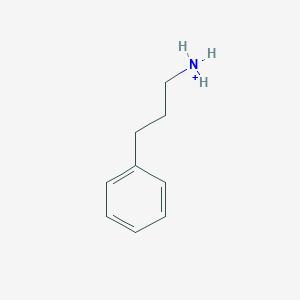
Eupalestin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupalestin is a natural product found in Ageratum conyzoides, Blumea fistulosa, and other organisms with data available.
Applications De Recherche Scientifique
Anti-Inflammatory and Antinociceptive Properties
Research has shown that Eupalestin exhibits significant anti-inflammatory and antinociceptive activities. A study focusing on Ageratum conyzoides, a plant known for its medicinal properties, highlighted the antinociceptive and anti-inflammatory effects of this compound and other flavonoids extracted from the plant. These compounds were shown to inhibit the acute nocifensive behavior of mice induced by various inflammatory agents, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis (Faqueti et al., 2016).
Anticancer Activity
This compound has been investigated for its potential anticancer properties. A study on prostate carcinoma cells demonstrated that Eupalitin, a compound closely related to this compound, induced apoptosis through the generation of reactive oxygen species (ROS) and increased caspase-3 activity. This suggests that this compound and similar compounds could be explored further for their therapeutic potential in cancer treatment, particularly in prostate cancer (Kaleem et al., 2016).
Mechanisms of Action in Biological Systems
The detailed mechanisms through which this compound exerts its biological effects have been the subject of investigation. Studies have explored its interaction with cellular and molecular targets, including its effects on cell proliferation, differentiation, and cellular signaling pathways. For instance, the inhibition of the embryonic muscle nicotinic acetylcholine receptor (nAChR) by cembranoid compounds related to this compound has been studied, providing insights into the potential neuropharmacological actions of these compounds (Ulrich et al., 2008).
Propriétés
| 73340-44-0 | |
Formule moléculaire |
C21H20O9 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3 |
Clé InChI |
YPFLOZZPZVKXBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
| 73340-44-0 | |
Synonymes |
5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone 5,6,7,8,3'-PM-4',5'-MDF |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1201536.png)
